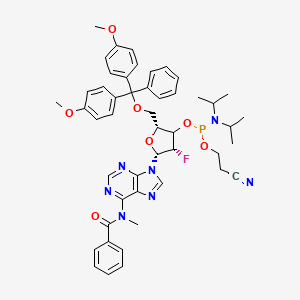![molecular formula C36H24CrN9Na2O9S B12370835 disodium;chromium(3+);2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate;4-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate](/img/structure/B12370835.png)
disodium;chromium(3+);2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate;4-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium;chromium(3+);2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate;4-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate is a complex compound that belongs to the class of azo dyes. These compounds are known for their vivid colors and are widely used in various industries, including textiles, food, and cosmetics. The compound’s structure includes chromium, which plays a crucial role in its stability and color properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the diazotization of aromatic amines followed by coupling with suitable chromophores. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond. The presence of chromium adds complexity to the synthesis, requiring careful control of reaction parameters to ensure the correct oxidation state and coordination environment.
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated control systems. The use of chromium necessitates stringent environmental controls to prevent contamination and ensure worker safety.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidation products.
Reduction: Reduction of the azo bond can yield amines, which can further react to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. Oxidation typically leads to quinones and other oxidized derivatives, while reduction yields amines. Substitution reactions introduce various functional groups onto the aromatic rings, modifying the compound’s properties.
科学研究应用
This compound has several scientific research applications:
Chemistry: Used as a model compound for studying azo dye chemistry and coordination chemistry involving chromium.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in diagnostic assays and as a potential therapeutic agent.
Industry: Widely used as a dye in textiles, food, and cosmetics due to its vibrant color and stability.
作用机制
The compound exerts its effects primarily through its interaction with biological molecules. The azo linkage and chromium center play crucial roles in its activity. The azo bond can undergo reduction in biological systems, leading to the formation of active metabolites. Chromium can coordinate with various biomolecules, affecting their function and stability. The exact molecular targets and pathways involved depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
Disodium;chromium(3+);4-chloro-2-methyl-6-(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)azo-phenolate: Similar structure but with a chloro substituent, affecting its color and reactivity.
Disodium;chromium(3+);2-hydroxy-3-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]-5-nitrobenzenesulfonic acid: Similar structure with a sulfonic acid group, influencing its solubility and application.
Uniqueness
The unique combination of the azo linkage, chromium center, and specific substituents in disodium;chromium(3+);2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate;4-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate gives it distinct properties. Its vibrant color, stability, and reactivity make it valuable in various applications, distinguishing it from other similar compounds.
属性
分子式 |
C36H24CrN9Na2O9S |
|---|---|
分子量 |
856.7 g/mol |
IUPAC 名称 |
disodium;chromium(3+);2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate;4-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate |
InChI |
InChI=1S/C20H16N4O5S.C16H13N5O4.Cr.2Na/c1-12-18(20(26)24(23-12)13-7-3-2-4-8-13)21-22-19-15-10-6-5-9-14(15)17(11-16(19)25)30(27,28)29;1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-8-7-12(21(24)25)9-14(13)22;;;/h2-11H,1H3,(H3,21,22,23,25,26,27,28,29);2-9H,1H3,(H2,17,18,19,22,23);;;/q;;+3;2*+1/p-5 |
InChI 键 |
DNOMJTNQYHEMNQ-UHFFFAOYSA-I |
规范 SMILES |
CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-].CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])[O-].[Na+].[Na+].[Cr+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-(dimethylamino)benzoate](/img/structure/B12370814.png)




